molecular formula C10H16GeO B14255199 [4-(Trimethylgermyl)phenyl]methanol CAS No. 397248-80-5

[4-(Trimethylgermyl)phenyl]methanol

Cat. No.: B14255199
CAS No.: 397248-80-5
M. Wt: 224.86 g/mol
InChI Key: UBTMEXHGJJMARP-UHFFFAOYSA-N
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Description

[4-(Trimethylgermyl)phenyl]methanol is an organogermanium compound featuring a phenylmethanol backbone substituted with a trimethylgermyl group (-Ge(CH₃)₃) at the para position. The trimethylgermyl group introduces unique steric and electronic properties due to the large atomic radius of germanium (Ge) and its intermediate electronegativity compared to silicon (Si) and carbon (C). This compound is of interest in organometallic chemistry, materials science, and catalysis, where germanium’s distinct bonding characteristics (e.g., longer Ge-C bonds and lower bond energy compared to Si-C) may influence reactivity and stability .

Properties

CAS No.

397248-80-5

Molecular Formula

C10H16GeO

Molecular Weight

224.86 g/mol

IUPAC Name

(4-trimethylgermylphenyl)methanol

InChI

InChI=1S/C10H16GeO/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3

InChI Key

UBTMEXHGJJMARP-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C1=CC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trimethylgermyl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with trimethylgermanium chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Trimethylgermyl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.

Major Products:

    Oxidation: 4-(Trimethylgermyl)benzaldehyde or 4-(Trimethylgermyl)benzoic acid.

    Reduction: 4-(Trimethylgermyl)phenylmethane.

    Substitution: Various substituted derivatives depending on the specific reaction.

Scientific Research Applications

Chemistry:

    Catalysis: [4-(Trimethylgermyl)phenyl]methanol can be used as a ligand in organometallic catalysis, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electronic characteristics.

Biology and Medicine:

    Drug Development: The unique properties of organogermanium compounds make them potential candidates for drug development, particularly in targeting specific biological pathways.

    Biological Studies: The compound can be used in studies to understand the interaction of organogermanium compounds with biological systems.

Industry:

    Electronics: this compound can be used in the production of semiconductors and other electronic materials due to its unique electronic properties.

    Coatings: The compound can be used in the formulation of coatings that require specific chemical resistance or thermal stability.

Mechanism of Action

The mechanism of action of [4-(Trimethylgermyl)phenyl]methanol involves its interaction with various molecular targets. In catalysis, the trimethylgermyl group can coordinate with metal centers, enhancing catalytic activity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Characteristics
[4-(Trimethylgermyl)phenyl]methanol -Ge(CH₃)₃ C₁₀H₁₆GeO ~213.89 High lipophilicity; potential for Ge-mediated catalytic applications.
[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol Boronate ester C₁₃H₁₉BO₃ 234.10 Boron-containing; reactive in Suzuki-Miyaura cross-coupling reactions.
[4-(Dimethylamino)phenyl]methanol -N(CH₃)₂ C₉H₁₃NO 151.21 Electron-donating group; enhances fluorescence and solubility in polar solvents.
(4′-Methylbiphenyl-4-yl)methanol Biphenyl-methyl C₁₃H₁₂O 184.24 Extended π-system; suitable for liquid crystals or OLED materials.
(4-Butylphenyl)methanol -C₄H₉ C₁₁H₁₆O 164.24 Flexible alkyl chain; applications in surfactants or polymer precursors.
Key Observations:
  • Electronic Effects: The trimethylgermyl group is less electron-withdrawing than boronate esters (e.g., compound in ) but more lipophilic than dimethylamino groups (). This impacts solubility, with the germanium derivative likely favoring nonpolar solvents.
  • Steric Hindrance: The bulky trimethylgermyl group may hinder nucleophilic attack on the methanol group compared to smaller substituents like methyl or butyl ().

Structural and Crystallographic Insights

  • Crystal Packing: The trimethylgermyl group’s size and geometry may disrupt π-π stacking observed in biphenylmethanol derivatives (). For example, (4′-Methylbiphenyl-4-yl)methanol forms layered structures stabilized by π-interactions , whereas the germanium analog might exhibit less efficient packing.
  • Hydrogen-Bond Networks: Methanol-containing compounds like those in form O–H···O bonds with solvent molecules. The steric bulk of Ge(CH₃)₃ could limit such interactions, reducing crystallinity compared to dimethylamino-substituted analogs ().

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